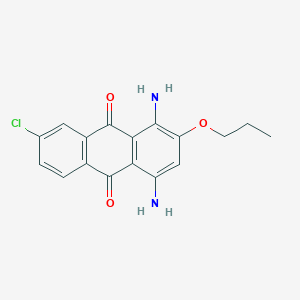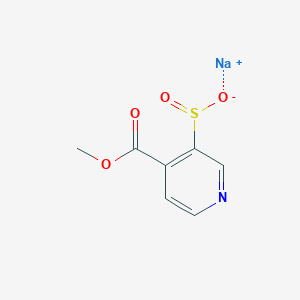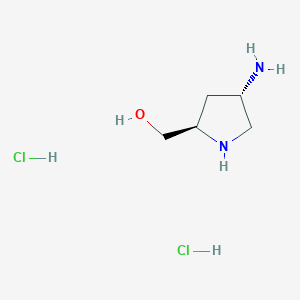
((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2hcl: is a chemical compound with the molecular formula C5H14Cl2N2O. It is a dihydrochloride salt form of a pyrrolidine derivative, which is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of diastereoselective synthesis, which ensures the correct stereochemistry of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules. It is also used in the study of enzyme mechanisms and protein interactions .
Medicine: In medicine, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is explored for its potential therapeutic applications, including its use in drug development for treating various diseases .
Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
- (2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran
- (2R,4S)-2-[®-Benzylcarbamoyl-Phenylacetyl-Methyl]-5,5-Dimethyl-Thiazolidine-4-Carboxylic Acid
Uniqueness: ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable dihydrochloride salts also enhances its solubility and stability, making it more suitable for various applications .
Propiedades
Fórmula molecular |
C5H14Cl2N2O |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
[(2R,4S)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1 |
Clave InChI |
MYRBCWBHSWFNCC-YAQRUTEZSA-N |
SMILES isomérico |
C1[C@@H](CN[C@H]1CO)N.Cl.Cl |
SMILES canónico |
C1C(CNC1CO)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
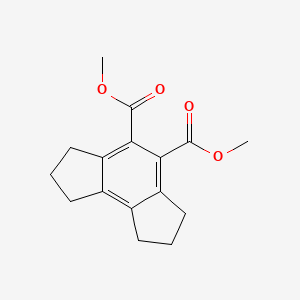


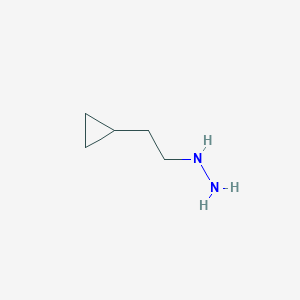
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)


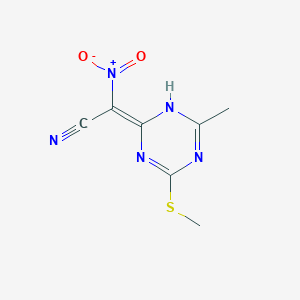
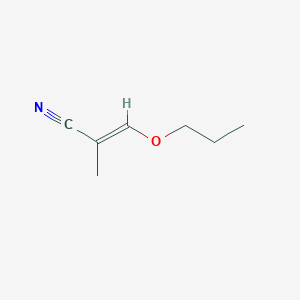
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
